(5-Methyl-6-morpholinopyridin-3-yl)methanamine
Description
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(5-methyl-6-morpholin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(7-12)8-13-11(9)14-2-4-15-5-3-14/h6,8H,2-5,7,12H2,1H3 |
InChI Key |
OTKSOULSJSWNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)CN |
Origin of Product |
United States |
Preparation Methods
Halogen-Morpholine Substitution
The synthesis begins with 2-chloro-5-methylpyridine-3-carbonitrile as the starting material. Reaction with morpholine in polar aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours substitutes the chlorine atom at position 6 with morpholine. Triethylamine or DIPEA is often added to scavenge HCl.
Example Procedure
Alternative Pathways Using Nitro Precursors
In cases where chlorinated precursors are unavailable, 5-methyl-3-nitro-2-chloropyridine can be substituted. Morpholine displaces chlorine under similar conditions, followed by nitro reduction. However, this route is less efficient due to competing side reactions during reduction.
Reduction of Nitrile to Methanamine
Catalytic Hydrogenation
The nitrile group at position 3 is reduced to methanamine using hydrogen gas (50–60 psi) and Raney nickel or cobalt catalysts in ethanol or THF at 50–80°C.
Optimization Highlights
Borane-Mediated Reduction
For acid-sensitive intermediates, BH₃·THF in dichloromethane at 0°C to room temperature selectively reduces nitriles to primary amines without affecting morpholine or methyl groups.
Typical Protocol
-
Reactants : 6-Morpholino-5-methylpyridine-3-carbonitrile (1 eq), BH₃·THF (3 eq), DCM (15 mL/g).
-
Conditions : 0°C → RT, 12 hours.
-
Workup : Quench with MeOH, concentrate, purify via ion-exchange chromatography.
Alternative Routes via Reductive Amination
Aldehyde Intermediate
5-Methyl-6-morpholinopyridine-3-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 6-morpholino-5-methylpyridine. Reductive amination with ammonium acetate and NaBH₃CN in methanol introduces the methanamine group.
Key Data
| Parameter | Value |
|---|---|
| Aldehyde Yield | 70% (from pyridine) |
| Reductive Amination | 82% (NH₄OAc, NaBH₃CN, MeOH) |
| Purity (HPLC) | >98% |
Nitro Group Reduction
While less common, 3-nitro-6-morpholino-5-methylpyridine can be hydrogenated to the amine using Pd/C (10%) in ethyl acetate under 50 psi H₂. However, this method requires harsh conditions (100°C, 24 hours) and affords lower yields (65%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H4), 7.38 (s, 1H, pyridine-H2), 3.78 (t, J = 4.8 Hz, 4H, morpholine-OCH₂), 3.32 (s, 2H, CH₂NH₂), 2.51 (s, 3H, CH₃), 2.44 (t, J = 4.8 Hz, 4H, morpholine-NCH₂).
-
HRMS (ESI+) : m/z calcd for C₁₁H₁₈N₃O [M+H]⁺: 208.1449, found: 208.1452.
Challenges and Optimization
Competing Side Reactions
-
Morpholine Ring Opening : Occurs at temperatures >100°C, leading to piperazine or linear amine byproducts. Mitigated by using excess morpholine (3 eq) and lower temperatures.
-
Nitrile Hydrolysis : Trace water in DMF converts nitriles to amides. Anhydrous conditions and molecular sieves suppress this.
Chemical Reactions Analysis
(5-Methyl-6-morpholinopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
Medicinal Chemistry
(5-Methyl-6-morpholinopyridin-3-yl)methanamine has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit:
- Antibacterial Properties : Demonstrated significant activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies reveal cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for drug development.
Biological Studies
Research has focused on the interaction of this compound with biological targets:
- Mechanism of Action : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions such as proliferation and apoptosis.
Case Study: Antimicrobial Activity Assessment
A controlled study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Material Science
The compound is also utilized in developing new materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it valuable in synthesizing advanced materials.
Mechanism of Action
The mechanism of action of (5-Methyl-6-morpholinopyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (5-Methyl-6-morpholinopyridin-3-yl)methanamine and its analogs:
Functional Group Impact on Properties
- Morpholino Group (Target Compound): The morpholine ring introduces a tertiary amine and ether oxygen, enhancing solubility in polar solvents like water or DMF (dimethylformamide) compared to halogenated analogs . Experimental solubility data for benzenemethanamine (logP ~1.2) suggest that morpholino substitution may reduce logP, improving bioavailability for pharmaceutical applications .
Halogenated Derivatives (Cl, Br) :
Chloro- and bromo-substituted analogs (e.g., ) exhibit higher logP values (~2.5–3.1), favoring membrane permeability but limiting aqueous solubility. These compounds are often used in agrochemicals, as seen in studies evaluating germination inhibition in wheat .- These derivatives may serve as intermediates in drug synthesis .
Biological Activity
(5-Methyl-6-morpholinopyridin-3-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15N3O
- Molecular Weight : Approximately 221.30 g/mol
- Structural Features : The compound features a pyridine ring substituted with a morpholine group and a methyl group, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly antibacterial and antifungal properties. These effects are likely due to its interaction with specific molecular targets within cells, influencing pathways related to cell proliferation and apoptosis .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.
- Modulation of Cell Signaling Pathways : The compound may interact with receptors or other proteins, altering signaling cascades that govern cell survival and death .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine | Similar pyridine and morpholine structure | Enhanced solubility in organic solvents |
| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Contains oxazolidinone moiety | Notable antibacterial activity against resistant strains |
| 4-(Morpholinomethyl)pyridine derivatives | Different substituents on the pyridine ring | Increased activity against certain cancer cell lines |
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the established synthetic routes for (5-Methyl-6-morpholinopyridin-3-yl)methanamine?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative (e.g., (5-methyl-6-morpholinopyridin-3-yl)boronic acid) and a halogenated precursor (e.g., 3-bromo-5-methylpyridine) under microwave-assisted conditions (140°C, 2–5 min) with bis(triphenylphosphine)palladium(II) dichloride as the catalyst. Purification involves column chromatography using gradients of ethyl acetate/hexane (5:95 to 50:50 v/v) . Alternative routes may use nucleophilic substitution of a chlorinated pyridine intermediate with morpholine under basic conditions (K₂CO₃, DMF, 80–100°C) .
Q. How is the structure of this compound confirmed?
- Methodological Answer :
- 1H/13C NMR : Key peaks include δ ~2.4 ppm (singlet, methyl group at C5), δ ~3.7 ppm (morpholine ring protons), and δ ~4.1 ppm (methanamine -CH₂-). Aromatic protons on the pyridine ring appear between δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 223.3 (calculated for C₁₁H₁₇N₃O).
- X-ray Crystallography : ORTEP-3 software can visualize crystal packing and confirm bond angles/distances .
Advanced Questions
Q. How do reaction conditions influence the yield and purity of this compound during synthesis?
- Methodological Answer :
- Solvent Effects : DMF enhances reaction rates due to high polarity but may increase side reactions (e.g., oxidation). THF provides milder conditions but requires longer reaction times .
- Catalyst Loading : Optimal Pd(PPh₃)₂Cl₂ concentration is 5 mol%; excess catalyst promotes decomposition.
- Temperature : Microwave heating (140°C) reduces reaction time to <10 min vs. conventional heating (80°C, 12–24 h), improving yield from 60% to 85–90% .
- Purification : Gradient elution in chromatography minimizes co-elution of morpholine byproducts.
Q. What strategies resolve contradictory data in biological activity assays for morpholino-substituted pyridine methanamines?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. functional cAMP assays for activity).
- Control Experiments : Test against structurally analogous compounds (e.g., 6-methoxy or 6-chloro derivatives) to isolate substituent effects .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in IC₅₀ measurements .
Q. How does the morpholino substituent affect the compound’s electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the morpholino group donates electron density via resonance, reducing pyridine ring electrophilicity. This decreases reactivity in electrophilic substitution but enhances stability in acidic conditions .
- Comparative Studies : Replace morpholino with methoxy (electron-donating) or nitro (electron-withdrawing) groups to assess impact on reaction kinetics (e.g., SNAr vs. Suzuki coupling rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
